molecular formula C23H26N4O4S B14082628 5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B14082628
M. Wt: 454.5 g/mol
InChI Key: VUWIKCQZTQTOQZ-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the hydroxy, methyl, and sulfonyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfonyl group would yield a sulfide .

Scientific Research Applications

5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

What sets 5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4S/c1-15-5-10-22(28)19(12-15)20-13-21(26-25-20)23(29)24-17-6-8-18(9-7-17)32(30,31)27-11-3-4-16(2)14-27/h5-10,12-13,16,28H,3-4,11,14H2,1-2H3,(H,24,29)(H,25,26)

InChI Key

VUWIKCQZTQTOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)C)O

Origin of Product

United States

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